molecular formula C5H6FLiN2O2S B13620818 lithium(1+) ion 4-fluoro-1,3-dimethyl-1H-pyrazole-5-sulfinate

lithium(1+) ion 4-fluoro-1,3-dimethyl-1H-pyrazole-5-sulfinate

Cat. No.: B13620818
M. Wt: 184.1 g/mol
InChI Key: SSUVIONLJJJOSV-UHFFFAOYSA-M
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Description

Lithium(1+) ion 4-fluoro-1,3-dimethyl-1H-pyrazole-5-sulfinate is a compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of a lithium ion, a fluorine atom, and a sulfinate group attached to the pyrazole ring. Pyrazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry and organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of lithium(1+) ion 4-fluoro-1,3-dimethyl-1H-pyrazole-5-sulfinate typically involves the reaction of 4-fluoro-1,3-dimethyl-1H-pyrazole with a suitable sulfinate reagent in the presence of a lithium source. One common method involves the use of lithium sulfinate and a fluorinated pyrazole derivative under controlled conditions to yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in a stable form suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

Lithium(1+) ion 4-fluoro-1,3-dimethyl-1H-pyrazole-5-sulfinate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and specific solvents .

Major Products

Major products formed from these reactions include sulfonate, sulfinate, and sulfonamide derivatives, which can have different biological and chemical properties .

Scientific Research Applications

Lithium(1+) ion 4-fluoro-1,3-dimethyl-1H-pyrazole-5-sulfinate has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of lithium(1+) ion 4-fluoro-1,3-dimethyl-1H-pyrazole-5-sulfinate involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to lithium(1+) ion 4-fluoro-1,3-dimethyl-1H-pyrazole-5-sulfinate include:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the fluorine atom and the sulfinate group can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development .

Properties

Molecular Formula

C5H6FLiN2O2S

Molecular Weight

184.1 g/mol

IUPAC Name

lithium;4-fluoro-2,5-dimethylpyrazole-3-sulfinate

InChI

InChI=1S/C5H7FN2O2S.Li/c1-3-4(6)5(11(9)10)8(2)7-3;/h1-2H3,(H,9,10);/q;+1/p-1

InChI Key

SSUVIONLJJJOSV-UHFFFAOYSA-M

Canonical SMILES

[Li+].CC1=NN(C(=C1F)S(=O)[O-])C

Origin of Product

United States

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